2-(Methoxymethyl)pyrrolidin-1-amine
Overview
Description
Synthesis Analysis
The synthesis of related pyrrolidine derivatives often involves asymmetric acylation, 1,3-dipolar cycloaddition reactions, or chemoselective synthesis techniques. For example, trans-2,5-Bis(methoxymethoxymethyl)pyrrolidine has been used as an excellent chiral auxiliary for asymmetric acylation, providing an alternative to asymmetric aldol reactions (Ito, Katsuki, & Yamaguchi, 1984). Similarly, (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a related compound, has been synthesized via 1,3-dipolar cycloaddition, highlighting a practical approach for producing bioactive molecule intermediates (Kotian, Lin, El-Kattan, & Chand, 2005).
Molecular Structure Analysis
Pyrrolidine derivatives often exhibit a planar aromatic structure with extensive delocalization of nitrogen electrons, contributing to their pronounced aromatic character and affecting their reactivity and interaction with other molecules. The structure and stereochemistry of these compounds, including 2-(methoxymethyl)pyrrolidin-1-amine, play a crucial role in their chemical behavior and application in synthesis (Anderson & Liu, 2000).
Chemical Reactions and Properties
The reactivity of pyrrolidine derivatives, including 2-(methoxymethyl)pyrrolidin-1-amine, often involves nucleophilic addition reactions, deprotonation, and participation in cycloaddition reactions. These compounds can act as intermediates in the synthesis of a wide range of organic compounds, demonstrating their versatility and importance in organic synthesis. For instance, the chemoselective synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles showcases the utility of pyrrolidine derivatives in forming heterocyclic compounds under mild conditions (Aquino et al., 2015).
Scientific Research Applications
Kinetic Resolution of Racemic Amines : This application involves the use of molecular chirality generated by spontaneous crystallization for kinetic resolution of racemic amines, which is an important process in the production of enantiomerically pure substances (Sakamoto et al., 2011).
Synthesis of Bioactive Molecules : The synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a key intermediate for various bioactive molecules, is achieved through 1,3-dipolar cycloaddition and subsequent reduction processes (Kotian et al., 2005).
Synthesis of Pyrrolidine Derivatives : This involves the synthesis of 3-substituted pyrrolidines from activated alkenes, which are valuable in the creation of pharmaceuticals and fine chemicals (Kurkin et al., 2007).
Formation of Bicyclic 1,2‐Oxazines : The addition of lithiated methoxyallene to chiral cyclic nitrones produces N-hydroxy pyrrolidines, which are useful in the synthesis of complex organic compounds (Pulz et al., 2003).
Asymmetric Alkylation of Carboxyamides : Utilizing trans-2,5-disubstituted pyrrolidines as chiral auxiliaries in the alkylation of carboxamide enolates is significant for producing high stereoselectivity in pharmaceutical synthesis (Kawanami et al., 1984).
Solid-Phase Synthesis of γ-Lactam Library : Pyrrolidin-2-one derivatives are synthesized on solid phase for high-throughput screening, important in drug discovery and development (Vergnon et al., 2004).
Use in Chiral Copper Complexes : This chemical serves as a ligand in chiral copper complexes, which has implications in asymmetric synthesis and catalysis (Leyendecker & Laucher, 1983).
Conversion of Hydrazones to Amines : In the field of biocatalysis, this compound is used for the amination of hydrazones, contributing to the production of optically pure amines (Carter et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(methoxymethyl)pyrrolidin-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-9-5-6-3-2-4-8(6)7/h6H,2-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSIKGOGLDNQBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40975405 | |
Record name | 2-(Methoxymethyl)pyrrolidin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40975405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methoxymethyl)pyrrolidin-1-amine | |
CAS RN |
59983-39-0, 187035-29-6 | |
Record name | (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059983390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Methoxymethyl)pyrrolidin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40975405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(methoxymethyl)pyrrolidin-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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